molecular formula C18H13Cl2N3O4 B3573199 3-(2,6-DICHLOROPHENYL)-5-METHYL-N~4~-(2-METHYL-5-NITROPHENYL)-4-ISOXAZOLECARBOXAMIDE

3-(2,6-DICHLOROPHENYL)-5-METHYL-N~4~-(2-METHYL-5-NITROPHENYL)-4-ISOXAZOLECARBOXAMIDE

Cat. No.: B3573199
M. Wt: 406.2 g/mol
InChI Key: SZRKLJNDARQOTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,6-DICHLOROPHENYL)-5-METHYL-N~4~-(2-METHYL-5-NITROPHENYL)-4-ISOXAZOLECARBOXAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of dichlorophenyl, methyl, nitrophenyl, and isoxazolecarboxamide groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-DICHLOROPHENYL)-5-METHYL-N~4~-(2-METHYL-5-NITROPHENYL)-4-ISOXAZOLECARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Dichlorophenyl Group: This step may involve the use of chlorinating agents to introduce chlorine atoms into the phenyl ring.

    Attachment of the Methyl and Nitro Groups: These groups can be introduced through nitration and alkylation reactions, respectively.

    Formation of the Carboxamide Group: This involves the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using advanced techniques such as continuous flow reactors and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-DICHLOROPHENYL)-5-METHYL-N~4~-(2-METHYL-5-NITROPHENYL)-4-ISOXAZOLECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including hydrogen gas with a catalyst or sodium borohydride.

    Substitution Reagents: Nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce various oxides.

Scientific Research Applications

3-(2,6-DICHLOROPHENYL)-5-METHYL-N~4~-(2-METHYL-5-NITROPHENYL)-4-ISOXAZOLECARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,6-DICHLOROPHENYL)-5-METHYL-N~4~-(2-METHYL-5-NITROPHENYL)-4-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(2,6-DICHLOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXAMIDE: Lacks the nitrophenyl group.

    3-(2,6-DICHLOROPHENYL)-5-METHYL-N~4~-(2-METHYL-4-NITROPHENYL)-4-ISOXAZOLECARBOXAMIDE: Similar structure with a different position of the nitro group.

Uniqueness

The presence of both dichlorophenyl and nitrophenyl groups in 3-(2,6-DICHLOROPHENYL)-5-METHYL-N~4~-(2-METHYL-5-NITROPHENYL)-4-ISOXAZOLECARBOXAMIDE imparts unique chemical and biological properties, distinguishing it from other related compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(2,6-dichlorophenyl)-5-methyl-N-(2-methyl-5-nitrophenyl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N3O4/c1-9-6-7-11(23(25)26)8-14(9)21-18(24)15-10(2)27-22-17(15)16-12(19)4-3-5-13(16)20/h3-8H,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRKLJNDARQOTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(ON=C2C3=C(C=CC=C3Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,6-DICHLOROPHENYL)-5-METHYL-N~4~-(2-METHYL-5-NITROPHENYL)-4-ISOXAZOLECARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
3-(2,6-DICHLOROPHENYL)-5-METHYL-N~4~-(2-METHYL-5-NITROPHENYL)-4-ISOXAZOLECARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
3-(2,6-DICHLOROPHENYL)-5-METHYL-N~4~-(2-METHYL-5-NITROPHENYL)-4-ISOXAZOLECARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
3-(2,6-DICHLOROPHENYL)-5-METHYL-N~4~-(2-METHYL-5-NITROPHENYL)-4-ISOXAZOLECARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
3-(2,6-DICHLOROPHENYL)-5-METHYL-N~4~-(2-METHYL-5-NITROPHENYL)-4-ISOXAZOLECARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
3-(2,6-DICHLOROPHENYL)-5-METHYL-N~4~-(2-METHYL-5-NITROPHENYL)-4-ISOXAZOLECARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.